1-[4-(4-methoxybenzenesulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4-methoxybenzenesulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that features a diazepane ring substituted with a methoxybenzenesulfonyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxybenzenesulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the diazepane ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Prop-2-en-1-one Moiety: The final step involves the reaction of the sulfonylated diazepane with acryloyl chloride under basic conditions to introduce the prop-2-en-1-one group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methoxybenzenesulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the prop-2-en-1-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[4-(4-methoxybenzenesulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxybenzenesulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-{4-hydroxy-4-[(4-methoxybenzenesulfonyl)methyl]piperidin-1-yl}-2,2-dimethylpropan-1-one: Similar in structure but with a piperidine ring instead of a diazepane ring.
1-{4-hydroxy-4-[(4-methoxybenzenesulfonyl)methyl]piperidin-1-yl}-3-methylbutan-1-one: Another similar compound with a different alkyl chain.
Uniqueness
1-[4-(4-methoxybenzenesulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to its combination of a diazepane ring and a prop-2-en-1-one moiety, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-3-15(18)16-9-4-10-17(12-11-16)22(19,20)14-7-5-13(21-2)6-8-14/h3,5-8H,1,4,9-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHHJUPRDZSHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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